molecular formula C13H13NO3 B1478495 2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid CAS No. 2097971-25-8

2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid

Cat. No. B1478495
CAS RN: 2097971-25-8
M. Wt: 231.25 g/mol
InChI Key: PDWGQMYCFMJZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid” appears to contain a cyclopropyl group, an isoindoline group, and a carboxylic acid group . The cyclopropyl group is a three-membered carbon ring, which is known to be highly strained . The isoindoline group is a bicyclic structure containing a benzene ring fused to a five-membered ring containing a nitrogen atom. The carboxylic acid group consists of a carbon double-bonded to an oxygen atom and also bonded to a hydroxyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropyl group, the isoindoline group, and the carboxylic acid group in separate steps, followed by their combination. The cyclopropyl group could potentially be formed via a cyclopropanation reaction . The isoindoline group could be formed via a cyclization reaction involving an aniline and a suitable carbonyl compound. The carboxylic acid group could be introduced via a suitable functional group transformation.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopropyl group, the isoindoline group, and the carboxylic acid group. The cyclopropyl group would introduce ring strain into the molecule, which could have significant effects on its reactivity .

Scientific Research Applications

Cosmetics: Skin Care Products

Compounds with cyclopropyl groups have been studied for their skin-conditioning properties . The incorporation of 2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid into cosmetic formulations could enhance their moisturizing and protective capabilities, offering benefits for skin health and appearance.

properties

IUPAC Name

2-(cyclopropylmethyl)-3-oxo-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-11-9(2-1-3-10(11)13(16)17)7-14(12)6-8-4-5-8/h1-3,8H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWGQMYCFMJZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC3=C(C2=O)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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